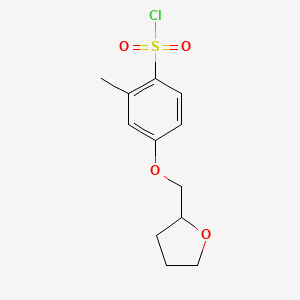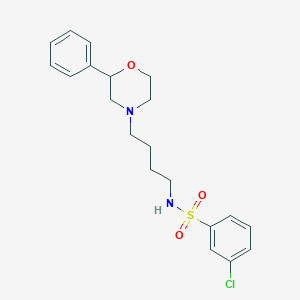
3-chloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzenesulfonamide derivative. Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring. They are known for their various biological activities and are used in the production of dyes, detergents, and pharmaceuticals .
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions . The specific reactions that this compound can undergo would depend on the conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Benzenesulfonamides are generally stable compounds. They are often solids at room temperature and are soluble in organic solvents .Aplicaciones Científicas De Investigación
Synthetic Applications
Catalytic Reactions
Benzenesulfonamides have been used in oxidative cross-coupling reactions, demonstrating their utility as substrates in the synthesis of complex molecules. For example, N-(2‘-Phenylphenyl)benzenesulfonamides reacted with acrylate esters in the presence of a palladium-copper catalyst system to produce phenanthridine derivatives (Miura et al., 1998). This showcases their importance in facilitating bond formation through catalytic processes.
Biological Applications
Antimicrobial and Anti-HIV Activity
Sulfonamide derivatives, including those with benzenesulfonamide moieties, have been synthesized and evaluated for their antimicrobial and anti-HIV activities. A study found that novel primary and secondary benzenesulfonamides bearing 1,3,4-oxadiazole moieties exhibited promising in vitro activities, highlighting their potential in drug development (Iqbal et al., 2006).
Enzyme Inhibition
Sulfonamide hybrids have been explored for their enzyme inhibition capabilities, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These studies indicate their potential therapeutic applications in treating diseases like Alzheimer's (Kausar et al., 2019).
Chemical Properties and Reactions
Synthetic Methodologies
Research has developed novel methods for preparing benzenesulfonamide derivatives, demonstrating the chemical versatility of sulfonamides. These methods enable the synthesis of complex molecules, which can be further functionalized for various applications, including dyes and pharmaceuticals (Katritzky et al., 1993).
Metalation and Synthetic Applications
Benzenesulfonamides serve as powerful directed metalation groups (DMGs), offering vast possibilities in arylsulfonamide chemistry. They are utilized in heterocyclic synthesis, demonstrating their significance in constructing diverse molecular frameworks (Familoni, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c21-18-9-6-10-19(15-18)27(24,25)22-11-4-5-12-23-13-14-26-20(16-23)17-7-2-1-3-8-17/h1-3,6-10,15,20,22H,4-5,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFPHUNPSZOGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide](/img/structure/B2667909.png)
![1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL](/img/structure/B2667910.png)

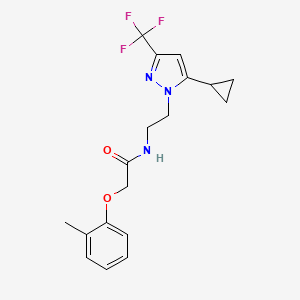

![2-(phenylformamido)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2667916.png)
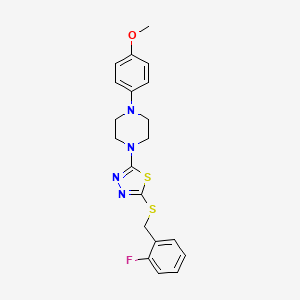
![2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2667921.png)
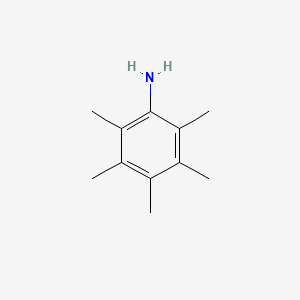
![methyl 8-methoxy-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2667924.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide](/img/structure/B2667926.png)


